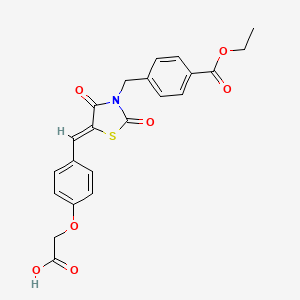

(Z)-2-(4-((3-(4-(ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

Description

Properties

IUPAC Name |

2-[4-[(Z)-[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7S/c1-2-29-21(27)16-7-3-15(4-8-16)12-23-20(26)18(31-22(23)28)11-14-5-9-17(10-6-14)30-13-19(24)25/h3-11H,2,12-13H2,1H3,(H,24,25)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLOFNDULUYPIB-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-((3-(4-(ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone ring, which is known for its biological significance. The presence of the phenoxyacetic acid moiety suggests potential interactions with biological systems, particularly in plant growth regulation and antimicrobial activities.

1. Antimicrobial Activity

Research has indicated that derivatives of phenoxyacetic acids exhibit significant antimicrobial properties. A study evaluated several phenoxyacetic acid derivatives against Mycobacterium tuberculosis, revealing that certain modifications enhance their efficacy against this pathogen . The specific compound may share similar properties due to its structural similarities.

2. Anti-inflammatory Effects

Phenoxyacetic acid derivatives are also noted for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound may exhibit comparable activity.

3. Plant Growth Regulation

The phenoxyacetic acid structure is known for its role as a plant growth regulator. Similar compounds have been demonstrated to mimic auxins, leading to uncontrolled growth in target plants. This property can be harnessed for agricultural applications, particularly in herbicide formulations .

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Phenoxy Derivatives : A comprehensive evaluation of phenoxy acetic acid derivatives showed that modifications can lead to enhanced anti-mycobacterial activity. Compounds were synthesized and tested, with varying degrees of success against Mycobacterium tuberculosis H(37)Rv .

- Inflammation Models : In vitro studies using cell lines treated with phenoxyacetic acid derivatives demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Preparation Methods

Synthetic Strategy Overview

The synthesis is divided into three critical stages:

- Alkylation of Thiazolidine-2,4-dione at Position 3 : Introduction of the 4-(ethoxycarbonyl)benzyl group.

- Knoevenagel Condensation for 5-Ylidene Formation : Coupling the alkylated thiazolidinedione with a 4-formylphenoxyacetic acid derivative.

- Stereoselective Control and Final Hydrolysis : Ensuring Z-configuration and converting esters to carboxylic acids where necessary.

Alkylation at the 3-Position

The first step involves alkylating thiazolidine-2,4-dione at the nitrogen atom (position 3) using 4-(ethoxycarbonyl)benzyl bromide or chloride. This reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C). For example, in a procedure analogous to PMC5961620, alkylation of thiazolidinedione with benzyl halides achieves yields of 70–85%. The ethoxycarbonyl group remains intact under these conditions, as ester functionalities are stable to basic alkylation environments.

Synthesis of the Aldehyde Precursor

The aldehyde required for the Knoevenagel condensation, 4-formylphenoxyacetic acid, is synthesized via a two-step process:

- Etherification : Reacting 4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate yields ethyl (4-formylphenoxy)acetate.

- Formylation (Optional) : If 4-hydroxybenzaldehyde is unavailable, the Vilsmeier-Haack reaction can introduce the formyl group to 4-hydroxyphenylacetic acid ethyl ester using phosphorus oxychloride and DMF.

Knoevenagel Condensation for 5-Ylidene Formation

The pivotal step involves condensing 3-(4-(ethoxycarbonyl)benzyl)thiazolidine-2,4-dione with the aldehyde precursor. The Frontiers in Chemistry study highlights the efficacy of deep eutectic solvents (DES), such as choline chloride:N-methylurea, in catalyzing this reaction at 80°C. This green method achieves yields up to 90.9% within 2 hours, significantly outperforming traditional solvents like ethanol or acetic acid (Table 1). The mechanism involves deprotonation of the thiazolidinedione followed by nucleophilic attack on the aldehyde, with DES facilitating proton transfer (Figure 1).

Table 1: Comparison of Knoevenagel Condensation Conditions

| Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ChCl:N-methylurea | 80 | 2 | 90.9 |

| Ethanol | Reflux | 6 | 65.2 |

| Acetic acid | 100 | 4 | 78.4 |

Stereoselective Formation of the Z-Isomer

The Z-configuration is favored by kinetic control during the Knoevenagel condensation. Lower temperatures (e.g., 60°C) and the use of hindered bases like piperidine minimize isomerization to the E-form. Post-reaction purification via recrystallization from n-butanol or column chromatography further enriches the Z-isomer.

Final Hydrolysis to the Acetic Acid

The ethyl ester of the phenoxyacetic acid moiety is hydrolyzed using lithium hydroxide in tetrahydrofuran-water (3:1). This step selectively cleaves the ethyl ester without affecting the ethoxycarbonyl group on the benzyl substituent, yielding the final carboxylic acid.

Comparative Analysis of Synthetic Routes

The DES-mediated route offers distinct advantages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.